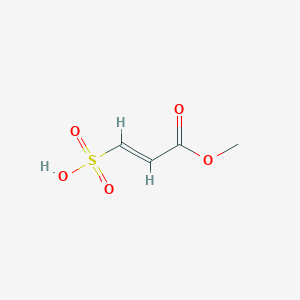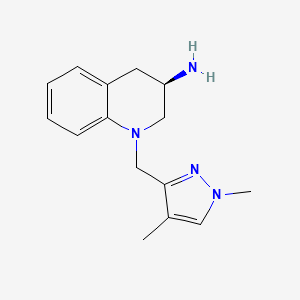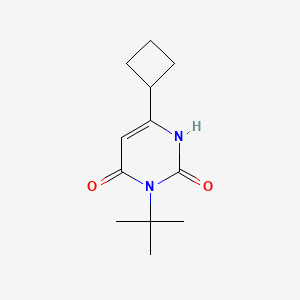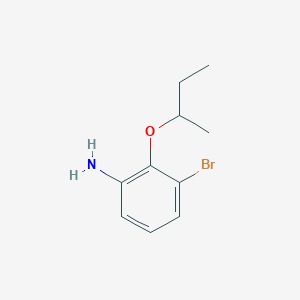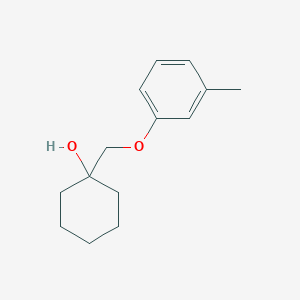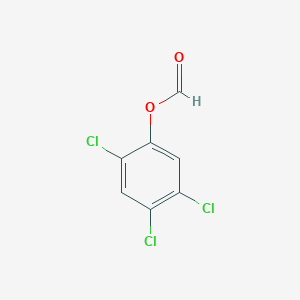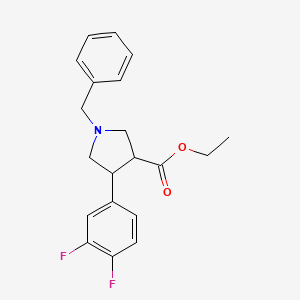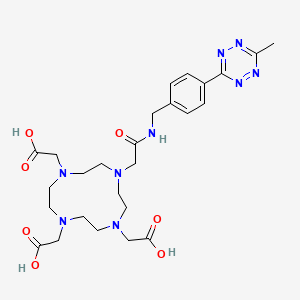
2,2',2''-(10-(2-((4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-(10-(2-((4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetraazacyclododecane core, which is a macrocyclic ligand, and is functionalized with a tetrazine moiety, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(10-(2-((4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid involves multiple steps, starting with the preparation of the tetraazacyclododecane core. This core is typically synthesized through a cyclization reaction involving ethylenediamine and formaldehyde under acidic conditions. The resulting macrocyclic ligand is then functionalized with acetic acid groups through a series of esterification and hydrolysis reactions.
The tetrazine moiety is introduced via a nucleophilic substitution reaction, where 6-methyl-1,2,4,5-tetrazine is reacted with a benzylamine derivative. This intermediate is then coupled with the functionalized tetraazacyclododecane core using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and functionalization steps, as well as the development of more efficient purification methods such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’'-(10-(2-((4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid can undergo various chemical reactions, including:
Oxidation: The tetrazine moiety can be oxidized to form tetrazine N-oxides.
Reduction: The compound can be reduced to form dihydrotetrazine derivatives.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols under basic conditions.
Major Products
Oxidation: Tetrazine N-oxides.
Reduction: Dihydrotetrazine derivatives.
Substitution: Various substituted benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’,2’'-(10-(2-((4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicine: Potential use in drug delivery systems and as a diagnostic agent in imaging techniques such as PET (positron emission tomography).
Industry: Utilized in the development of new materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of this compound is largely dependent on its ability to form stable complexes with metal ions and its reactivity in bioorthogonal reactions. The tetraazacyclododecane core provides a strong binding site for metal ions, which can be used in catalysis or imaging applications. The tetrazine moiety is highly reactive in inverse electron-demand Diels-Alder reactions, making it useful for bioorthogonal labeling of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol
- (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine
Uniqueness
Compared to similar compounds, 2,2’,2’'-(10-(2-((4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid stands out due to its macrocyclic ligand structure, which provides enhanced stability and specificity in metal ion binding. Additionally, the presence of multiple functional groups allows for diverse chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C26H37N9O7 |
|---|---|
Molekulargewicht |
587.6 g/mol |
IUPAC-Name |
2-[4,7-bis(carboxymethyl)-10-[2-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C26H37N9O7/c1-19-28-30-26(31-29-19)21-4-2-20(3-5-21)14-27-22(36)15-32-6-8-33(16-23(37)38)10-12-35(18-25(41)42)13-11-34(9-7-32)17-24(39)40/h2-5H,6-18H2,1H3,(H,27,36)(H,37,38)(H,39,40)(H,41,42) |
InChI-Schlüssel |
PEIWVCLOBVXXNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


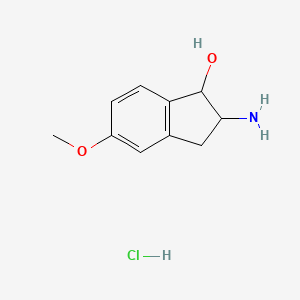
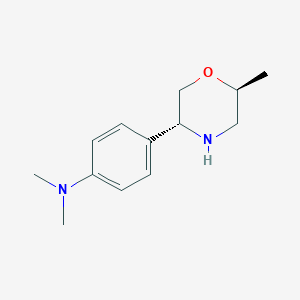


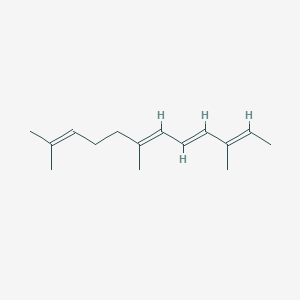
![4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B13345722.png)
